5-Cyclopropyloxazole-2-carboxylic acid
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Overview
Description
5-Cyclopropyloxazole-2-carboxylic acid: is an organic compound that belongs to the class of oxazole carboxylic acids It features a cyclopropyl group attached to the oxazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyloxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce oxazole alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Cyclopropyloxazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can enhance the properties of materials, making them more durable and functional .
Mechanism of Action
The mechanism of action of 5-Cyclopropyloxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
- Oxazole-4-carboxylic acid
- 2,5-Dimethyl-oxazole-4-carboxylic acid
- 5-Phenyl-oxazole-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Cyclopropyloxazole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
HUBYQSMDRJUCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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